molecular formula C10H13NO B13348009 1-(3-(1-Aminoethyl)phenyl)ethanone

1-(3-(1-Aminoethyl)phenyl)ethanone

Cat. No.: B13348009
M. Wt: 163.22 g/mol
InChI Key: SGZDPFWWMLLGAS-UHFFFAOYSA-N
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Description

1-(3-(1-Aminoethyl)phenyl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-(1-Aminoethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(1-aminoethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Aminoethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-(3-(1-Aminoethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(1-Aminoethyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

1-(3-(1-Aminoethyl)phenyl)ethanone can be compared with other similar compounds such as:

    Acetophenone: Lacks the aminoethyl substitution, resulting in different reactivity and applications.

    Phenylethanolamine: Contains a hydroxyl group instead of a ketone, leading to distinct chemical properties and biological activities.

    Amphetamine: Shares the aminoethyl group but differs in the position of substitution on the phenyl ring, affecting its pharmacological profile.

Properties

IUPAC Name

1-[3-(1-aminoethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDPFWWMLLGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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